
2,4-Bis(benzyloxy)-5-bromopyrimidine
Overview
Description
2,4-Bis(benzyloxy)-5-bromopyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine typically involves the alkylation of 2,4-dihydroxypyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The bromination at the 5 position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
2,4-Bis(benzyloxy)-5-bromopyrimidine is utilized as an intermediate in synthesizing various pharmaceuticals, particularly antiviral and anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, modifications of this compound have led to the discovery of novel inhibitors targeting HSP90, a protein implicated in cancer progression. Compounds derived from this compound showed IC50 values in the low micromolar range against breast cancer cell lines, demonstrating their potential as therapeutic agents .
Case Study: HSP90 Inhibition
In a study focusing on HSP90 N-terminal inhibitors, derivatives of this compound were found to induce significant degradation of client proteins like AKT and ERK. The compound exhibited strong binding affinity with an IC50 value of 0.21 μM, showcasing its potential in targeted cancer therapies .
Organic Synthesis
Facilitating Complex Molecule Formation:
This compound is employed in organic chemistry for synthesizing more complex molecules. Its structure allows researchers to explore new chemical pathways and reactions effectively. The versatility of this compound makes it a valuable building block for creating various organic compounds .
Material Science
Enhancing Material Properties:
In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. These materials benefit from enhanced properties like durability and resistance to environmental factors due to the incorporation of this compound .
Biochemical Research
Studying Enzyme Interactions:
The compound plays a crucial role in biochemical research by aiding the study of enzyme interactions and biological pathways. This application is essential for understanding disease mechanisms and identifying potential therapeutic targets .
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is used in various techniques for detecting and quantifying other compounds within complex mixtures. Its ability to act as a reference standard or reagent enhances the accuracy of analytical methods .
Data Table: Applications Overview
Application Area | Description | Key Findings/Examples |
---|---|---|
Pharmaceutical Development | Intermediate in drug synthesis for antiviral and anticancer agents | Antiproliferative activity against cancer cell lines |
Organic Synthesis | Building block for complex molecules | Facilitates exploration of new chemical pathways |
Material Science | Used in formulating advanced materials | Enhances durability and environmental resistance |
Biochemical Research | Aids in studying enzyme interactions and biological pathways | Important for understanding disease mechanisms |
Analytical Chemistry | Utilized in detection and quantification techniques | Improves accuracy in analytical methods |
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-5-bromopyrimidine, particularly in medicinal applications, involves its interaction with molecular targets such as HSP90. HSP90 is a molecular chaperone involved in protein folding and stabilization. Inhibitors of HSP90 can disrupt its function, leading to the degradation of client proteins and inhibition of cancer cell growth . The compound binds to the N-terminal domain of HSP90, preventing its ATPase activity and subsequent chaperone function.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(benzyloxy)pyrimidine: Lacks the bromine atom at the 5 position.
2,4-Dihydroxypyrimidine: Lacks the benzyloxy groups and bromine atom.
5-Bromo-2,4-dihydroxypyrimidine: Lacks the benzyloxy groups.
Uniqueness
2,4-Bis(benzyloxy)-5-bromopyrimidine is unique due to the combination of benzyloxy groups and a bromine atom, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy groups provide stability and potential for interactions with biological targets.
Biological Activity
2,4-Bis(benzyloxy)-5-bromopyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrimidine structure, which is modified with benzyloxy groups and a bromine atom. Research has indicated that it may serve as a promising candidate for various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 363.23 g/mol. The presence of two benzyloxy substituents at the 2 and 4 positions and a bromine atom at the 5 position significantly influences its chemical reactivity and biological activity.
Research indicates that this compound acts primarily as an inhibitor of the heat shock protein 90 (HSP90), a critical molecular chaperone involved in the stabilization and maturation of several oncogenic proteins. By inhibiting HSP90, this compound can induce degradation of client proteins such as AKT and ERK, which are pivotal in cancer cell proliferation and survival .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : It has shown significant antiproliferative effects against various cancer cell lines, including breast cancer. For instance, compounds derived from this structure exhibited IC values in the low micromolar range, indicating potent activity .
- Mechanistic Insights : The compound's ability to bind to the N-terminal domain of HSP90 was confirmed through molecular docking studies, demonstrating its potential to disrupt cancer cell signaling pathways .
Antimicrobial Activity
In addition to its anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound:
- Broad-Spectrum Activity : Preliminary studies have suggested that this compound exhibits activity against various bacterial strains, although specific mechanisms remain to be fully elucidated .
- Potential Applications : The dual functionality as both an anticancer and antimicrobial agent positions it as a versatile candidate for further drug development.
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to similar pyrimidine derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant (IC ~ low µM) | Moderate | HSP90 inhibition |
Other Pyrimidine Derivatives | Variable | Limited | Varies by structure (e.g., kinase inhibition) |
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis through the activation of caspases .
- Molecular Docking Analysis : Computational studies have shown that this compound effectively binds to the HSP90 N-terminal domain with high affinity, supporting its role as a potential therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-bis(benzyloxy)-5-bromopyrimidine, and how can side products be minimized?
Methodological Answer: The compound is typically synthesized via a multi-step route starting from barbituric acid. Key steps include:
Bromination : React barbituric acid with phosphoryl bromide (POBr₃) to introduce bromine at the 5-position of the pyrimidine ring.
Benzyloxy Substitution : Treat intermediates with sodium and benzyl alcohol to install benzyloxy groups at positions 2 and 3.
A major challenge is controlling regioselectivity to avoid side products like 4,6-bis(benzyloxy)-2-bromopyrimidine. Optimizing stoichiometry (e.g., limiting excess benzyl alcohol) and reaction time can reduce such impurities. Moderate yields (~52%) are achievable under controlled conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: benzyloxy protons at δ 4.8–5.2 ppm; ¹³C NMR: C-Br signal at ~90 ppm).
- HPLC-MS : Assess purity (>95%) and detect trace side products.
- Elemental Analysis : Verify C/H/N ratios against theoretical values (e.g., C₁₈H₁₅BrN₂O₂).
For challenging cases (e.g., isomeric mixtures), employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. What strategies address failed functionalization attempts at the 5-bromo position, such as boronate introduction?
Methodological Answer: Introducing boronic acids at the 5-position via lithium-halogen exchange often fails due to steric hindrance or competing side reactions. Evidence from unsuccessful trials suggests:
- Condition Screening : Vary temperatures (−95°C to RT), borate species (e.g., B(OMe)₃ vs. B(OiPr)₃), and stoichiometry (n-BuLi: 1.0–2.0 eq.) .
- Alternative Approaches : Use Pd-mediated cross-coupling (e.g., Miyaura borylation) with Pd(dppf)Cl₂ as a catalyst .
Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?
Methodological Answer: The 5-bromo group is pivotal in Suzuki-Miyaura couplings. Example protocol:
Deprotection : Remove benzyl groups via hydrogenolysis (H₂, Pd/C, EtOH, 80°C).
Coupling : React with aryl/heteroaryl boronic acids under Pd(OAc)₂ catalysis .
Case Study : In synthesizing HSP90 inhibitors, coupling with aryl boronic acids yielded derivatives showing nanomolar binding affinity in molecular docking studies .
Q. What mechanistic insights explain unexpected reaction outcomes during functional group transformations?
Methodological Answer: Failed lithiation-borylation attempts () may involve:
- In situ Quenching : Premature reaction of intermediates with moisture or oxygen.
- Steric Effects : Bulky benzyloxy groups hinder access to the 5-position.
Troubleshooting Steps :
- Schlenk Techniques : Ensure anhydrous/oxygen-free conditions.
- Computational Modeling : Use DFT calculations to assess transition-state energetics and steric maps .
Q. How is this compound applied in drug discovery, particularly for targeting heat shock proteins?
Methodological Answer: this compound serves as a precursor for HSP90 inhibitors. Post-functionalization steps include:
Coupling : Introduce pharmacophores (e.g., aryl groups) at the 5-position.
Biological Assays : Evaluate cytotoxicity (IC₅₀) via MTT assays and binding affinity via surface plasmon resonance (SPR).
Example : Derivatives demonstrated IC₅₀ values <100 nM in breast cancer cell lines, validated by Western blotting for HSP90 client protein degradation .
Properties
IUPAC Name |
5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWETJGPVPWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292396 | |
Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41244-53-5 | |
Record name | 41244-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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